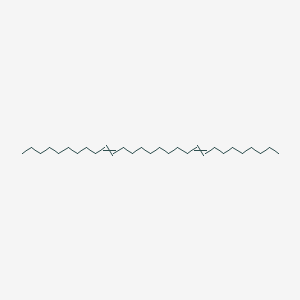
Nonacosa-9,19-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosa-9,19-diene is a hydrocarbon compound with the molecular formula C29H56 It is a long-chain diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonacosa-9,19-diene typically involves the formation of carbon-carbon double bonds through various organic reactions. One common method is the stereoselective hydrogenation of 1,5-diynes, which involves the successive formation of carbon-carbon bonds to replace the hydrogen atoms of terminal alkyne moieties . This process requires specific catalysts and reaction conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods. The exact industrial methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Nonacosa-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form the corresponding alkane, nonacosane.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Nonacosane.
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
Nonacosa-9,19-diene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of long-chain dienes and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of nonacosa-9,19-diene in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of insect pheromones, it acts by binding to olfactory receptors, triggering behavioral responses in the target insects . The exact molecular pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nonacosane: A saturated hydrocarbon with the same carbon chain length but no double bonds.
Heptacosa-7,11-diene: Another long-chain diene with double bonds at different positions.
Octacosa-11,19-diene: A similar compound with double bonds at different positions.
Uniqueness
Nonacosa-9,19-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties
Properties
CAS No. |
82122-61-0 |
|---|---|
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacosa-9,19-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19-20,22H,3-16,18,21,23-29H2,1-2H3 |
InChI Key |
FTDNVOXBXWWBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


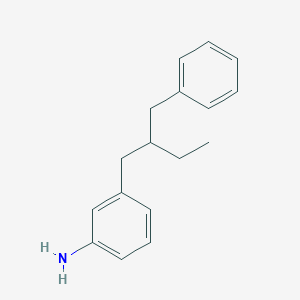
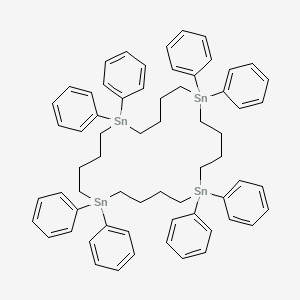
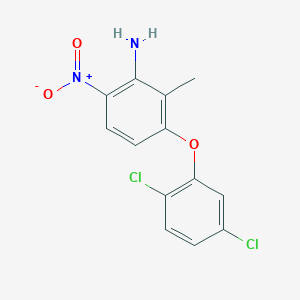
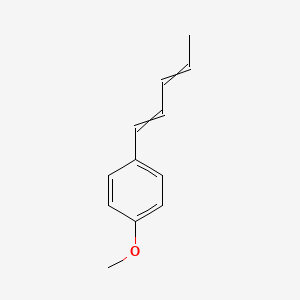
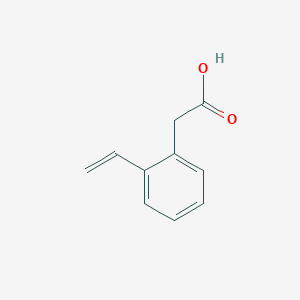
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
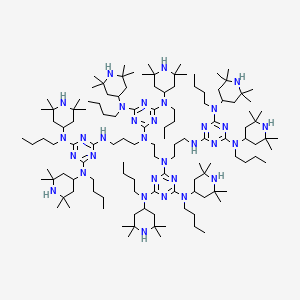
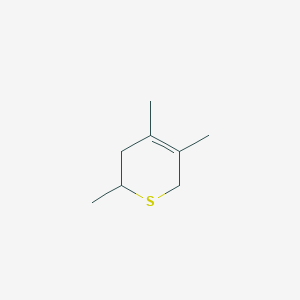

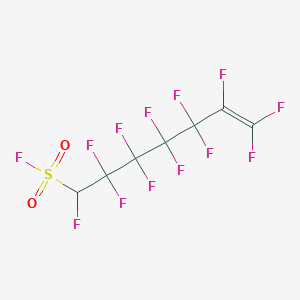
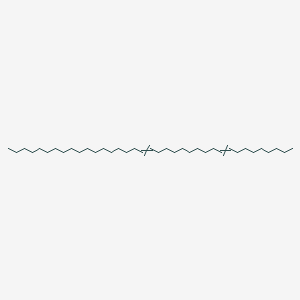
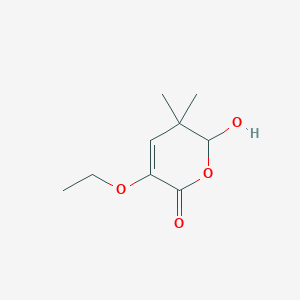
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)
![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
